molecular formula C18H21NO B2504921 1-Benzhydryl-3-methoxy-3-methylazetidine CAS No. 168144-41-0

1-Benzhydryl-3-methoxy-3-methylazetidine

Cat. No.: B2504921
CAS No.: 168144-41-0
M. Wt: 267.372
InChI Key: JOZOHWCUJSNUHC-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-methoxy-3-methylazetidine is a chemical compound with the molecular formula C19H23NO. It is known for its unique structure, which includes an azetidine ring substituted with benzhydryl, methoxy, and methyl groups.

Preparation Methods

The synthesis of 1-Benzhydryl-3-methoxy-3-methylazetidine typically involves several steps, starting with the preparation of the azetidine ring. One common method involves the reaction of benzhydryl chloride with 3-methoxy-3-methylazetidine in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-Benzhydryl-3-methoxy-3-methylazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .

Scientific Research Applications

1-Benzhydryl-3-methoxy-3-methylazetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-methoxy-3-methylazetidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .

For example, in medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

1-Benzhydryl-3-methoxy-3-methylazetidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzhydryl-3-methoxy-3-methylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-18(20-2)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZOHWCUJSNUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a DMF (2 mL) solution of 1-benzhydryl-3-methylazetidin-3-ol (123 mg, 0.486 mmol), methyl iodide (33.2 μl, 0.534 mmol) and 60% sodium hydride (29 mg, 0.729 mmol) were added at 0° C. under a nitrogen stream, and the mixture was stirred for one hour at the same temperature. The reaction liquor was poured onto ice water, and the mixture was extracted with ethyl acetate. The extract was washed with ice water and saturated brine in this order, and then dried over anhydrous sodium sulfate. Sodium sulfate was removed, and then the solvent was concentrated under reduced pressure. The obtained residue was purified by thin layer chromatography (ethyl acetate/n-hexane=10/1, v/v), to obtain the title compound (38 mg, 29%) as an oily matter.
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
33.2 μL
Type
reactant
Reaction Step One
Quantity
29 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
29%

Synthesis routes and methods II

Procedure details

A slurry of 1-diphenylmethyl)-3-methyl-3-azetidinol hydrochloride (5.00 g, 17.2 mmol) in dry tetrahydrofuran (200 mL) was cooled with an ice bath to 0° C. and treated with sodium hydride (2.10 g of a 60% dispersion in oil, 51.8 mmol) under nitrogen. The cooling bath was removed and the mixture warmed to reflux temperature for 15 min. After cooling to room temperature, iodomethane (7.40 g, 3.22 mL, 51.8 mmol) was added. When the addition was completed, the reaction mixture was heated to reflux temperature for 15 hours. TLC analysis (9:1 hexane/ethyl acetate) revealed the methylation to be complete. The reaction mixture was quenched with saturated aqueous ammonium chloride. The mixture was transferred to a separatory funnel with ethyl acetate and water and then extracted with ethyl acetate. The combined organic extracts were washed with water and brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude product was chromatographed over silica gel, eluting with 9:1 ethyl acetate/hexane. Concentration of appropriate fractions afforded 2.30 g (50%) of the title compound as a colorless oil with MS(EI) 267 (M+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.22 mL
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
50%

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